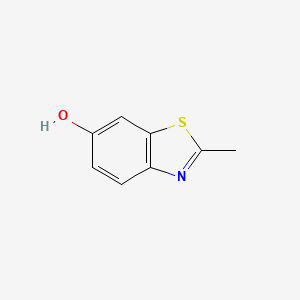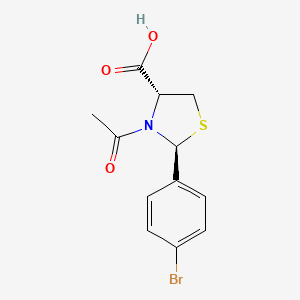![molecular formula C15H14O3 B1300055 Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate CAS No. 889955-78-6](/img/structure/B1300055.png)
Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family It is characterized by a biphenyl core with a hydroxymethyl group at the 3’ position and a carboxylate ester group at the 3 position
Mechanism of Action
Target of Action
Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate is primarily used as an intermediate in the synthesis of the insecticide bifenthrin . The primary target of this compound is therefore the enzymes and proteins involved in the synthesis of bifenthrin.
Mode of Action
The compound is synthesized from 3-chloro-2-methylbiphenyl through a Grignard reaction with magnesium, followed by a reaction with polyformaldehyde diethyl acetal . The resulting product interacts with its targets, facilitating the production of bifenthrin.
Biochemical Pathways
The compound is involved in the synthesis pathway of bifenthrin, a type of pyrethroid insecticide. Pyrethroids affect the nervous system of insects by prolonging the activation of sodium channels, which leads to hyperexcitation and death of the insect .
Pharmacokinetics
It is known to be soluble in organic solvents such as ethanol, benzene, and toluene, but insoluble in water .
Result of Action
As an intermediate in the synthesis of bifenthrin, the primary result of the action of Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate is the production of bifenthrin. Bifenthrin is a potent insecticide that affects the nervous system of insects, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate typically involves the following steps:
Industrial Production Methods: Industrial production of Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3’-(carboxymethyl)[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-methanol.
Substitution: 3’-nitro-3-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate.
Scientific Research Applications
Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
2-Methyl-3-biphenylmethanol: Similar structure but lacks the carboxylate ester group.
3-Hydroxymethyl-2-methylbiphenyl: Similar structure but with a different substitution pattern.
Uniqueness: Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both a hydroxymethyl group and a carboxylate ester group on the biphenyl core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
methyl 3-[3-(hydroxymethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-16/h2-9,16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMIVXXNHMOWKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362609 |
Source


|
| Record name | Methyl 3-[3-(hydroxymethyl)phenyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889955-78-6 |
Source


|
| Record name | Methyl 3-[3-(hydroxymethyl)phenyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate](/img/structure/B1299973.png)
![Ethyl 2-[4-chloro-2-(hydroxyiminomethyl)-6-methoxyphenoxy]acetate](/img/structure/B1299977.png)

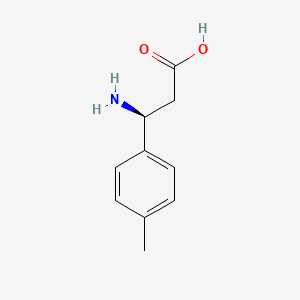



![ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1299999.png)
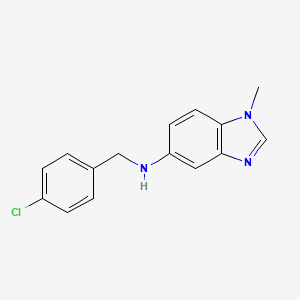

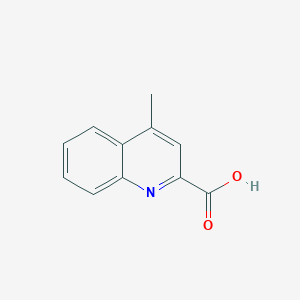
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B1300013.png)
